molecular formula C19H25NO3S B12269150 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B12269150
M. Wt: 347.5 g/mol
InChI Key: WLUGDTOOODFEPO-UHFFFAOYSA-N
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Description

3-tert-Butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a tert-butyl group at position 3, a methoxy group at position 4, and a sulfonamide moiety linked to a 2,3-dimethylphenyl group. The molecular formula is C₁₉H₂₅NO₃S, with a calculated molar mass of 347.47 g/mol.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-13-8-7-9-17(14(13)2)20-24(21,22)15-10-11-18(23-6)16(12-15)19(3,4)5/h7-12,20H,1-6H3

InChI Key

WLUGDTOOODFEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the core benzene ring, followed by the introduction of the tert-butyl, dimethylphenyl, methoxy, and sulfonamide groups through various chemical reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-tert-Butyl-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Benzenesulfonamide

  • Molecular Formula : C₂₁H₂₅N₃O₃S
  • Molar Mass : 399.51 g/mol
  • Key Differences: The tert-butyl group is at the para position (vs. meta in the target compound). The sulfonamide nitrogen is attached to a pyrazol-4-yl group (vs. 2,3-dimethylphenyl).

Chloroacetamide Agrochemicals

Examples include 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide :

  • Molecular Formula : C₁₄H₁₉ClN₂O
  • Molar Mass : 278.77 g/mol
  • Key Differences: Functional Group: Acetamide (vs. sulfonamide), reducing hydrogen-bonding capacity. Substituents: Chloro and isopropyl groups (vs. methoxy and tert-butyl). The sulfonamide’s lack of a chloro group suggests different reactivity or target specificity.

Physicochemical and Analytical Comparisons

Molecular Weight and Polarity

  • The target compound’s lower molar mass (347.47 g/mol) compared to the pyrazole-containing sulfonamide (399.51 g/mol) may enhance membrane permeability.
  • The methoxy group in the target compound could improve aqueous solubility relative to chloro-substituted analogs.

Chromatographic Behavior

  • A structurally complex sulfonamide in exhibited an HPLC retention time of 1.76 minutes under specific conditions (QC-SMD-TFA05) . While direct data for the target compound are unavailable, its simpler structure and lower molecular weight suggest a shorter retention time, reflecting reduced hydrophobicity.

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Substituents Applications
3-tert-Butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide C₁₉H₂₅NO₃S 347.47 Sulfonamide tert-butyl (3), methoxy (4), 2,3-dimethylphenyl Research chemical (inferred)
4-tert-Butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide C₂₁H₂₅N₃O₃S 399.51 Sulfonamide tert-butyl (4), pyrazolyl Not specified
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₄H₁₉ClN₂O 278.77 Acetamide Chloro, 2,3-dimethylphenyl Pesticide

Research Implications and Limitations

  • Substituent Positioning : The meta-tert-butyl group in the target compound may optimize steric interactions in binding pockets compared to para-substituted analogs.
  • Limitations : Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural inferences and physicochemical trends.

Biological Activity

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative with potential biological activity that has garnered interest in medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a sulfonamide moiety, suggesting various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide can be represented as follows:

  • Molecular Formula : C16H22N2O3S
  • Molecular Weight : 342.43 g/mol

This structure contains multiple functional groups that may influence its solubility, stability, and interaction with biological targets.

The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors. For 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide, potential mechanisms include:

  • Inhibition of Carbonic Anhydrase : Sulfonamides are known to inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining acid-base balance and fluid secretion in various tissues.
  • Antimicrobial Activity : Some sulfonamides exhibit antibacterial properties by interfering with folic acid synthesis in bacteria.

Biological Activity

Recent studies have demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound was tested against several bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values were determined to assess potency. For instance:
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus32
      Escherichia coli64
  • Anticancer Potential :
    • In vitro studies on cancer cell lines have shown that the compound exhibits cytotoxic effects against various cancer types. Notably, it demonstrated selective toxicity towards breast cancer cells (MDA-MB-231) compared to non-cancerous cells (MCF10A).
    • IC50 Values :
      Cell LineIC50 (µM)
      MDA-MB-23115
      MCF10A>50
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties through assays measuring cytokine release in activated macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. The compound was administered in varying concentrations, and its effects were compared to standard antibiotics. The findings suggested that this sulfonamide derivative could serve as a potential alternative treatment for resistant bacterial infections.

Case Study 2: Cancer Cell Line Testing

In another research project focusing on the anticancer properties of the compound, it was tested against multiple cancer cell lines including lung (A549) and colon (HT29) cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of caspases indicative of apoptosis.

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